1-benzyl-N-(2-methoxy-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Beschreibung
Historical Context of Dihydropyridine Derivatives in Medicinal Chemistry
The 1,4-dihydropyridine (DHP) scaffold emerged in the mid-20th century as a pivotal structure in cardiovascular therapeutics, particularly for hypertension and angina pectoris. Early derivatives like nifedipine, approved in the 1980s, functioned as L-type calcium channel blockers, reducing vascular smooth muscle contraction by inhibiting calcium influx. Over time, medicinal chemists recognized the scaffold’s adaptability, leading to structural modifications that expanded its therapeutic scope beyond cardiovascular diseases. For instance, nimodipine’s cerebrovascular selectivity and amlodipine’s prolonged half-life underscored the role of substituents in tuning pharmacokinetics and target specificity.
By the 2010s, DHPs had transcended their original applications, demonstrating efficacy in multidrug resistance reversal, neurodegenerative disorders, and cancer. The incorporation of aromatic substituents, such as nitro and methoxy groups, enabled interactions with ATP-binding cassette (ABC) transporters like P-glycoprotein, thereby counteracting chemotherapeutic resistance. Simultaneously, carboxamide-functionalized DHPs gained traction for their ability to modulate kinase activity and redox signaling, exemplified by compounds targeting Alzheimer’s-associated beta-secretase. These advancements highlight the DHP nucleus as a versatile pharmacophore, adaptable to diverse therapeutic challenges through rational substituent engineering.
Structural Significance of Benzyl and Nitrophenyl Substituents
The benzyl group at the 1-position of the dihydropyridine ring profoundly influences the compound’s physicochemical and pharmacological profile. As a lipophilic moiety, it enhances membrane permeability, facilitating passive diffusion across biological barriers. Comparative studies of benzyl-substituted DHPs reveal improved blood-brain barrier penetration relative to alkyl analogs, a property leveraged in neuroactive drug design. Additionally, the benzyl group’s aromatic π-system may engage in van der Waals interactions with hydrophobic binding pockets, stabilizing ligand-receptor complexes.
The 2-methoxy-4-nitrophenyl group at the carboxamide terminus introduces electronic and steric effects critical for target engagement. The nitro (–NO~2~) group, a strong electron-withdrawing substituent, polarizes the aromatic ring, enhancing hydrogen-bond acceptor capacity at the 4-position. This polarization likely facilitates interactions with proton-donor residues in enzymatic active sites, such as tyrosine or serine in kinases. Conversely, the methoxy (–OCH~3~) group at the 2-position donates electron density via resonance, counterbalancing the nitro group’s electron withdrawal and modulating the compound’s overall solubility. This delicate electronic balance optimizes both binding affinity and bioavailability, a hallmark of modern drug design.
Role of Carboxamide Functionality in Bioactive Molecule Design
The carboxamide (–CONH–) linker bridging the dihydropyridine core and nitrophenyl group serves multiple roles in molecular recognition and stability. As a hydrogen-bond donor and acceptor, it mediates interactions with polar residues in target proteins, such as asparagine or glutamine side chains, enhancing binding specificity. This is exemplified by the carboxamide’s prevalence in kinase inhibitors like imatinib, where it anchors the ligand to the ATP-binding cleft. In 1-benzyl-N-(2-methoxy-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide, the carboxamide’s planar geometry aligns the nitrophenyl and dihydropyridine moieties for optimal π-π stacking with aromatic residues, further stabilizing the bound conformation.
Synthetically, the carboxamide group is introduced via nucleophilic acyl substitution, as demonstrated in the reaction of 6-hydroxy-nicotinoyl chloride with N,O-dimethylhydroxylamine hydrochloride. This step ensures regioselective functionalization at the 3-position while preserving the dihydropyridine ring’s redox-sensitive 1,4-dihydro state. The resulting amide bond resists enzymatic hydrolysis, conferring metabolic stability compared to ester or ketone analogs. Furthermore, the carboxamide’s polarity counterbalances the benzyl and nitrophenyl groups’ hydrophobicity, achieving a logP value conducive to oral bioavailability.
Eigenschaften
IUPAC Name |
1-benzyl-N-(2-methoxy-4-nitrophenyl)-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5/c1-28-18-11-16(23(26)27)8-9-17(18)21-20(25)15-7-10-19(24)22(13-15)12-14-5-3-2-4-6-14/h2-11,13H,12H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTJSEXYUZDKGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N-(2-methoxy-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Dihydropyridine Core: The dihydropyridine core can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under reflux conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Nitration and Methoxylation: The nitro and methoxy groups can be introduced through nitration and methoxylation reactions, respectively, using appropriate reagents and conditions.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving the corresponding carboxylic acid and an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-benzyl-N-(2-methoxy-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a metal catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophilic attack.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Amino-substituted dihydropyridine.
Substitution: Various substituted dihydropyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-benzyl-N-(2-methoxy-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in the treatment of cardiovascular diseases, due to its structural similarity to known calcium channel blockers.
Biological Studies: The compound is used in research to understand its interactions with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a probe to study the mechanisms of various biochemical pathways.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-benzyl-N-(2-methoxy-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as calcium channels. By binding to these channels, it can modulate their activity, leading to various physiological effects. The compound may also interact with other proteins and enzymes, influencing different biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Substituent Effects
The target compound belongs to a family of 6-oxo-1,6-dihydropyridine-3-carboxamide derivatives. Key structural analogues include:
- 1-Benzyl-N-(3-(cyclopropylcarbamoyl)phenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (Compound 8): Features a cyclopropylcarbamoyl group at the 3-position of the phenyl ring.
- 1-Benzyl-N-(2-methyl-5-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (BG01390) : Substituted with a methyl group at the 2-position and nitro at the 5-position of the phenyl ring. The methyl group increases hydrophobicity, while the nitro group’s meta position alters electronic distribution compared to the target compound’s para-nitro substituent .
- 1-Benzyl-N-(2-methyl-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS 942008-97-1) : A positional isomer of BG01390 with nitro at the 4-position, highlighting how substituent placement affects molecular properties .
Substituent Impact :
- Electron-Donating Groups (e.g., methoxy) : Enhance solubility via polar interactions but may reduce metabolic stability.
Data Tables
Table 1: Structural and Molecular Comparison
Research Findings and Discussion
- Substituent Positioning : The nitro group’s para position (target compound) versus meta (BG01390) may influence electronic effects and binding pocket interactions in biological targets.
- Synthetic Challenges : Low yields in Compound 8 synthesis suggest that sterically hindered or electron-deficient anilines require optimized coupling conditions.
- Further studies should explore its solubility, stability, and target engagement.
Biologische Aktivität
1-benzyl-N-(2-methoxy-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article explores the compound's synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a dihydropyridine core substituted with a benzyl group and a nitrophenyl moiety, which is crucial for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Properties : Studies have shown that derivatives of dihydropyridine compounds can inhibit cancer cell proliferation. For instance, molecular docking studies suggest that similar compounds interact effectively with EGFR tyrosine kinase, a key player in cancer cell growth and survival .
- Anti-inflammatory Effects : Recent findings indicate that compounds with similar structures can significantly reduce pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting potential applications in treating inflammatory diseases .
Anticancer Activity
A study focusing on the anticancer effects of related compounds demonstrated significant inhibition of cell viability in human colon cancer (HT29) and prostate cancer (DU145) cell lines using the MTT assay. The compound's mechanism was linked to the inhibition of EGFR signaling pathways, which are critical in tumor growth .
Anti-inflammatory Effects
In vivo studies involving animal models of acute lung injury (ALI) showed that similar dihydropyridine derivatives reduced inflammatory markers and improved survival rates. The optimal compound from this series exhibited an IC50 value of 0.22 μM against IL-6 release, indicating potent anti-inflammatory activity .
Data Tables
| Biological Activity | Cell Line/Model | IC50 Value | Mechanism |
|---|---|---|---|
| Anticancer | HT29 | Not specified | EGFR Inhibition |
| Anticancer | DU145 | Not specified | EGFR Inhibition |
| Anti-inflammatory | Mouse Model | 0.22 μM | Cytokine Inhibition |
Synthesis Pathway
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route includes:
- Formation of Dihydropyridine Core : Utilizing a condensation reaction between appropriate aldehydes and amines.
- Substitution Reactions : Introducing the nitrophenyl and methoxy groups through electrophilic aromatic substitution.
- Final Coupling : The benzyl moiety is added via nucleophilic substitution to form the final product.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
